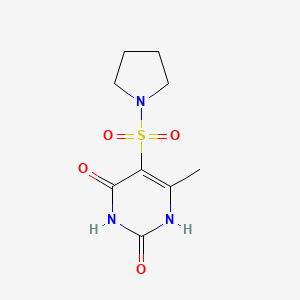

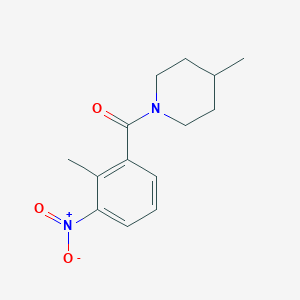

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-difluorobenzamide often involves complex organic reactions. For instance, the synthesis of 2,6-difluorobenzamide from 2,6-dichlorobenzonitrile via fluorination and hydrolysis with hydrogen peroxide highlights a typical approach for introducing fluorine atoms into the benzamide ring, which is critical for the chemical properties of such compounds (Li Xiu-lian, 2009). Similarly, the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide through reactions involving benzoyl chloride and amino thiadiazole emphasizes the versatility of substituent groups in modifying the chemical and physical properties of benzamides (Hamad H. Al Mamari et al., 2019).

Molecular Structure Analysis

The molecular structure of benzodioxin derivatives, including this compound, plays a crucial role in their chemical reactivity and interaction with biological targets. Studies on similar compounds have shown that the presence of substituents such as fluorine or chlorine atoms significantly influences the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, which are essential for the compound's biological activity and solubility (B. K. Sagar et al., 2018).

Chemical Reactions and Properties

Compounds like this compound can undergo various chemical reactions, including halogenation, hydroxylation, and acetalization. For example, the copper-catalyzed tandem aryl-halogen bond hydroxylation and subsequent N,O-acetalization on CH2Cl2 demonstrate the compound's reactivity towards forming C(sp2)-O, C(sp3)-O, and C(sp3)-N bonds (Xuwen Chen et al., 2017).

Physical Properties Analysis

The physical properties of benzodioxin derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure and substituent groups. For instance, the study on 2,6-difluorobenzamide revealed a melting point range, highlighting the importance of structural characteristics in determining physical properties (Li Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties of compounds like this compound, such as reactivity, stability, and biological activity, are significantly affected by the presence and position of substituents on the benzodioxin and benzamide rings. Studies on similar compounds demonstrate how specific substituents can enhance antibacterial activity or alter reactivity towards nucleophiles and electrophiles (V. Straniero et al., 2016).

Eigenschaften

IUPAC Name |

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF2NO3/c16-10-7-12(18)11(17)6-9(10)15(20)19-8-1-2-13-14(5-8)22-4-3-21-13/h1-2,5-7H,3-4H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAFZNSSVSZCBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-8-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5608089.png)

![2-{3-[2-(1H-benzimidazol-2-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5608105.png)

![4-(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5608116.png)

![4-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5608119.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5608120.png)

![4-{[(4-chlorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5608134.png)

![4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5608136.png)

![5-(2-methylphenyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5608138.png)

![N-[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5608152.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5608176.png)